molecular formula C17H25NO3S B13055468 Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Cat. No.: B13055468
M. Wt: 323.5 g/mol
InChI Key: DRNOJQCXQYJCTI-LBPRGKRZSA-N
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Description

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thieno[2,3-C]pyran moiety adds to its complexity and potential biological activity.

Preparation Methods

The synthesis of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can be achieved through multicomponent reactions (MCRs). These reactions involve the coupling of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile, catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under reflux conditions . This method is efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-C]pyran moiety is known to interact with kinase proteins, acting as a hydrogen bond acceptor and forming loose hydrogen bonds with backbone carbonyl groups . This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with thieno[2,3-C]pyran moieties. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate stands out due to its unique spiro structure and the presence of the piperidine ring, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl (5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m0/s1

InChI Key

DRNOJQCXQYJCTI-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Origin of Product

United States

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